Ferric acetate

Catalog No.
S578653
CAS No.
2140-52-5
M.F
C4H8FeO4
M. Wt
175.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferric acetate

CAS Number

2140-52-5

Product Name

Ferric acetate

IUPAC Name

acetic acid;iron

Molecular Formula

C4H8FeO4

Molecular Weight

175.95 g/mol

InChI

InChI=1S/2C2H4O2.Fe/c2*1-2(3)4;/h2*1H3,(H,3,4);

InChI Key

MCDLETWIOVSGJT-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Fe+3]

Synonyms

ferric acetate

Canonical SMILES

CC(=O)O.CC(=O)O.[Fe]

Ferric acetate, also known as iron(III) acetate, is a coordination compound with the chemical formula Fe3O(OAc)6(H2O)3\text{Fe}_3\text{O}(\text{OAc})_6(\text{H}_2\text{O})_3 (where OAc represents the acetate ion, CH3COO\text{CH}_3\text{COO}^-). This compound typically appears as a red-brown solid and is classified as a basic iron acetate. It is formed through the reaction of iron(III) sources with acetate salts and is known for its use in various industrial applications, particularly in dyeing and printing processes .

The structure of ferric acetate is trinuclear, featuring three iron centers that are octahedral in geometry. Each iron center is coordinated to six oxygen ligands, which include a triply bridging oxide at the center of an equilateral triangle. This unique arrangement contributes to its stability and reactivity .

, often involving ligand substitution. The terminal aqua ligands on its framework can be replaced by other ligands such as pyridine or dimethylformamide. Additionally, ferric acetate can undergo reduction to yield mixed-valence derivatives containing both ferrous and ferric centers .

A notable reaction involving ferric acetate is its use as a catalyst in organic synthesis, particularly in polymerization reactions and the coupling of carbon dioxide with epoxides. The catalytic activity can vary depending on the substituents on the ligands used .

Ferric acetate can be synthesized through several methods:

  • Direct Reaction: Metallic iron reacts with acetic acid in the presence of air or an oxidizing agent. This method typically yields basic ferric acetate.
    Fe+3CH3COOHFe3O(OAc)6+3H2O\text{Fe}+3\text{CH}_3\text{COOH}\rightarrow \text{Fe}_3\text{O}(\text{OAc})_6+3\text{H}_2\text{O}
  • Precipitation Method: Aqueous solutions of iron(III) salts are treated with sodium acetate or potassium acetate under controlled conditions to precipitate ferric acetate.
  • Oxidative Methods: In some cases, acetic anhydride can be used alongside acetic acid to enhance yields and control the reaction environment .

Ferric acetate has a wide range of applications across various industries:

  • Textile Industry: Used as a mordant for dyeing fabrics, enhancing color retention and vibrancy.
  • Wood Treatment: Employed as a wood preservative that imparts an aged appearance to untreated wood.
  • Leather Industry: Utilized in leather dyes and finishing processes.
  • Catalysis: Acts as a catalyst in organic reactions, particularly in polymerization and carbon dioxide utilization processes .

Studies on ferric acetate interactions focus on its behavior in biological systems and its reactivity with various ligands. Its ability to form complexes with different organic molecules enhances its utility in catalysis and medicinal chemistry. Interaction studies have shown that ferric acetate can effectively bind with biomolecules, influencing their activity and stability .

Ferric acetate shares similarities with several other metal acetates but possesses unique structural characteristics that differentiate it from these compounds:

Compound NameChemical FormulaKey Characteristics
Iron(II) AcetateFe CH3COO 2\text{Fe CH}_3\text{COO }_2Typically forms a light green solid; more soluble in water than ferric acetate.
Cobalt(II) AcetateCo CH3COO 2\text{Co CH}_3\text{COO }_2Exhibits similar coordination chemistry; used in dyeing processes.
Manganese(III) AcetateMn CH3COO 3\text{Mn CH}_3\text{COO }_3Known for oxidation states; used as a catalyst but less common than ferric acetate.
Chromium(III) AcetateCr CH3COO 3\text{Cr CH}_3\text{COO }_3Similar coordination properties; used in various industrial applications.
Ruthenium(III) AcetateRu CH3COO 3\text{Ru CH}_3\text{COO }_3Known for catalytic properties; often used in organic synthesis but less stable than ferric acetate.

Ferric acetate's unique trinuclear structure and specific ligand interactions set it apart from these similar compounds, making it particularly valuable in both industrial applications and research settings .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

175.977194 g/mol

Monoisotopic Mass

175.977194 g/mol

Heavy Atom Count

9

Wikipedia

Iron(III) acetate

General Manufacturing Information

Acetic acid, iron(3+) salt (3:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-07-20

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